{6-Chloro-4-[(2-methoxybenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is characterized by its unique chemical structure, which includes a quinoline core substituted with a chloro group, a methoxybenzylamino group, and a morpholinylmethanone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {6-Chloro-4-[(2-methoxybenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone typically involves multiple steps, starting with the preparation of the quinoline core. The key steps include:
Formation of the Quinoline Core: This can be achieved through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Chloro Group: Chlorination of the quinoline core can be performed using reagents like phosphorus oxychloride (POCl3).
Attachment of the Methoxybenzylamino Group: This step involves the nucleophilic substitution of the chloro group with 2-methoxybenzylamine.
Formation of the Morpholinylmethanone Moiety: The final step involves the reaction of the intermediate with morpholine and a suitable carbonyl source, such as phosgene or its derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
{6-Chloro-4-[(2-methoxybenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like potassium permanganate.
Reduction: The nitro group (if present) can be reduced to an amino group using hydrogenation or metal hydrides.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines (R-NH2) or thiols (R-SH) in the presence of a base.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of {6-Chloro-4-[(2-methoxybenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinoline core can intercalate with DNA, while the methoxybenzylamino group can form hydrogen bonds with amino acid residues in the active site of enzymes. The morpholinylmethanone moiety can enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline core.
Quinacrine: Another antimalarial drug with structural similarities.
Primaquine: A quinoline derivative used in the treatment of malaria.
Uniqueness
{6-Chloro-4-[(2-methoxybenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone is unique due to its combination of a chloro-substituted quinoline core with a methoxybenzylamino group and a morpholinylmethanone moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
[6-chloro-4-[(2-methoxyphenyl)methylamino]quinolin-3-yl]-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O3/c1-28-20-5-3-2-4-15(20)13-25-21-17-12-16(23)6-7-19(17)24-14-18(21)22(27)26-8-10-29-11-9-26/h2-7,12,14H,8-11,13H2,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFKFVNHGFRPQGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC2=C3C=C(C=CC3=NC=C2C(=O)N4CCOCC4)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.